molecular formula C10H10O2 B6252436 2-acetyl-3-methylbenzaldehyde CAS No. 694520-51-9

2-acetyl-3-methylbenzaldehyde

Cat. No. B6252436
CAS RN: 694520-51-9
M. Wt: 162.2
InChI Key:
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Description

2-Acetyl-3-methylbenzaldehyde (2AMB) is a widely used aromatic aldehyde in the chemical and pharmaceutical industries. It is an important intermediate in the synthesis of a variety of compounds, including pharmaceuticals, dyes, fragrances, and other products. 2AMB is also used as a building block in the synthesis of other compounds, such as indoles, quinones, and other heterocyclic compounds. Additionally, 2AMB has been used as a model compound for studying the mechanism of aromatic aldehyde reactions.

Scientific Research Applications

2-acetyl-3-methylbenzaldehyde has been used extensively in scientific research, particularly in the field of organic chemistry. It has been used as a model compound for studying the mechanism of aromatic aldehyde reactions, such as the Cannizzaro reaction and the Claisen-Schmidt reaction. Additionally, 2-acetyl-3-methylbenzaldehyde has been used as a building block in the synthesis of indoles, quinones, and other heterocyclic compounds. Furthermore, 2-acetyl-3-methylbenzaldehyde has been used in the synthesis of pharmaceuticals, dyes, fragrances, and other products.

Mechanism of Action

The mechanism of action of 2-acetyl-3-methylbenzaldehyde is not fully understood. However, it is believed to involve the deprotonation of the acetaldehyde by a strong base, such as potassium hydroxide or sodium hydroxide, to form an enolate intermediate. This intermediate then reacts with methylbenzene to form 2-acetyl-3-methylbenzaldehyde.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-acetyl-3-methylbenzaldehyde are not fully understood. However, it is believed to be non-toxic and non-irritating. Additionally, 2-acetyl-3-methylbenzaldehyde is not known to be carcinogenic, mutagenic, or teratogenic.

Advantages and Limitations for Lab Experiments

2-acetyl-3-methylbenzaldehyde is a widely used aromatic aldehyde in the chemical and pharmaceutical industries, and has been used as a model compound for studying the mechanism of aromatic aldehyde reactions. It is relatively inexpensive and easy to obtain, and can be synthesized in high purity. Additionally, it is non-toxic and non-irritating, making it safe to use in laboratory experiments. However, 2-acetyl-3-methylbenzaldehyde is highly flammable and must be handled with caution.

Future Directions

The future directions for 2-acetyl-3-methylbenzaldehyde research include further study of its mechanism of action, its biochemical and physiological effects, and its potential applications in the synthesis of pharmaceuticals, dyes, fragrances, and other products. Additionally, further research could be done on the use of 2-acetyl-3-methylbenzaldehyde as a building block in the synthesis of indoles, quinones, and other heterocyclic compounds. Finally, research could be done on the development of new and improved synthesis methods for 2-acetyl-3-methylbenzaldehyde.

Synthesis Methods

2-acetyl-3-methylbenzaldehyde is synthesized from the reaction of acetaldehyde and methylbenzene in the presence of a base. The reaction is catalyzed by a strong base, such as potassium hydroxide or sodium hydroxide, and proceeds in two steps. First, the acetaldehyde is deprotonated by the base, forming an enolate intermediate. This intermediate then reacts with methylbenzene to form 2-acetyl-3-methylbenzaldehyde. The reaction is typically carried out in a polar solvent, such as ethanol or methanol, and is often carried out under reflux. The reaction is typically complete in 1-2 hours and yields 2-acetyl-3-methylbenzaldehyde in high purity.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-acetyl-3-methylbenzaldehyde involves the condensation of 2-acetylbenzaldehyde with methylmagnesium bromide followed by oxidation of the resulting intermediate.", "Starting Materials": [ "2-acetylbenzaldehyde", "methylmagnesium bromide", "diethyl ether", "sodium sulfate", "sodium chloride", "sodium bicarbonate", "magnesium sulfate", "sodium hydroxide", "hydrochloric acid", "potassium permanganate", "sulfuric acid" ], "Reaction": [ "Dissolve 2-acetylbenzaldehyde in diethyl ether and add methylmagnesium bromide dropwise while stirring.", "Allow the reaction mixture to stir for several hours at room temperature.", "Add saturated sodium chloride solution to the reaction mixture and extract with diethyl ether.", "Wash the organic layer with saturated sodium bicarbonate solution and then with water.", "Dry the organic layer over sodium sulfate and evaporate the solvent under reduced pressure.", "Dissolve the resulting intermediate in ethanol and add a solution of potassium permanganate in sulfuric acid dropwise while stirring.", "Heat the reaction mixture under reflux for several hours.", "Cool the reaction mixture and add sodium bisulfite solution to quench excess oxidant.", "Extract the mixture with diethyl ether and wash the organic layer with water.", "Dry the organic layer over magnesium sulfate and evaporate the solvent under reduced pressure to obtain 2-acetyl-3-methylbenzaldehyde." ] }

CAS RN

694520-51-9

Product Name

2-acetyl-3-methylbenzaldehyde

Molecular Formula

C10H10O2

Molecular Weight

162.2

Purity

95

Origin of Product

United States

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